5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(4-methylsulfonylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-18(16,17)10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDIEUIKKWXKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618139 | |
| Record name | 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106368-32-5 | |
| Record name | 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including the 4-(methylsulfonyl)phenyl derivative, typically involves the cyclocondensation of aryl hydrazines with (ethoxymethylene)malononitrile or related β-ketonitrile precursors under reflux conditions in alcoholic solvents (ethanol or trifluoroethanol). This reaction forms the pyrazole ring selectively, yielding the 5-amino-1-aryl-pyrazole-4-carbonitrile as the exclusive regioisomer without formation of 3-amino isomers or uncyclized hydrazides.
Detailed Synthetic Procedure
-
- 4-(methylsulfonyl)phenylhydrazine (or its hydrochloride salt)
- (Ethoxymethylene)malononitrile
Solvent : Absolute ethanol or trifluoroethanol (2 mL per 1.2 mmol scale)
-
- The aryl hydrazine is dissolved in the solvent under nitrogen atmosphere.
- (Ethoxymethylene)malononitrile is added slowly with stirring.
- The mixture is refluxed for 3–4 hours (reflux temperature ~78 °C for ethanol).
- For hydrazine hydrochloride salts, a prior neutralization step with triethylamine at 0 °C is recommended to free the hydrazine base before addition of (ethoxymethylene)malononitrile.
-
- After completion, the reaction mixture is cooled and diluted with ethyl acetate.
- The organic phase is washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients or by recrystallization from ethanol or ethanol/water mixtures to yield the pure this compound.
Alternative and Related Synthetic Routes
Hydrazine condensation with α,β-unsaturated nitriles :
Similar pyrazole derivatives have been prepared by cyclization of substituted phenylhydrazines with ethoxymethylenemalononitrile or related compounds in ethanol under reflux.Conversion from pyrazolecarbonitrile to pyrazolecarboxamide :
The nitrile group can be hydrolyzed to the corresponding carboxamide by refluxing the nitrile with sodium hydroxide in ethanol, followed by acidification and recrystallization.
Reaction Example from Patent Literature (Adapted)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.2 mmol) neutralized with triethylamine (1 mmol) in ethanol (2 mL) at 0 °C | Free the hydrazine base for reaction | Complete neutralization |
| 2 | Add (ethoxymethylene)malononitrile (1.2 mmol) slowly under stirring | Formation of intermediate hydrazone | - |
| 3 | Reflux under nitrogen atmosphere for 3–4 hours | Cyclization to this compound | High regioselectivity |
| 4 | Workup: Dilution with ethyl acetate, wash with water, dry over Na2SO4, filter, evaporate solvent | Isolation of crude product | - |
| 5 | Purification by silica gel chromatography or recrystallization | Obtain pure product | Yields typically 60–85% depending on substituents |
Analytical and Research Findings Related to Preparation
Selectivity : The reaction is highly regioselective for the 5-amino-1-aryl pyrazole, with no detectable formation of 3-amino isomers or hydrazides, confirmed by NMR and chromatographic purity.
Yields : Reported yields for similar aryl-substituted pyrazoles range from 47% to 84%, depending on the electronic nature of the aryl substituent and reaction conditions.
Summary Table of Preparation Parameters for this compound
| Parameter | Condition/Value | Remarks |
|---|---|---|
| Starting materials | 4-(methylsulfonyl)phenylhydrazine hydrochloride, (ethoxymethylene)malononitrile | Hydrazine salt requires neutralization |
| Solvent | Absolute ethanol or trifluoroethanol | Solvent choice affects solubility |
| Neutralization agent | Triethylamine (for hydrazine salts) | Required to free hydrazine base |
| Reaction temperature | Reflux (~78 °C for ethanol) | 3–4 hours typical reflux time |
| Atmosphere | Nitrogen | Prevents oxidation |
| Workup | Extraction with ethyl acetate, washing, drying | Standard organic workup |
| Purification | Silica gel column chromatography or recrystallization | Hexane/ethyl acetate gradient |
| Yield | 60–85% (based on similar aryl hydrazines) | Dependent on substituent and conditions |
| Product characterization | NMR, IR, melting point | Confirms structure and purity |
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The carbonitrile group undergoes nucleophilic substitution under basic or acidic conditions. For example:
The cyano group’s reactivity is enhanced by conjugation with the pyrazole ring, facilitating nucleophilic attack at the nitrile carbon .
Oxidation
The amino group (-NH₂) can be oxidized to nitroso (-NO) or nitro (-NO₂) derivatives:
Reduction
The cyano group can be reduced to amine:
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to reflux | 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-methylamine |
Diazotization and Coupling Reactions
The primary amino group undergoes diazotization with nitrous acid (HNO₂), forming diazonium intermediates that couple with aromatic amines or phenols:
Example Reaction:
| Coupling Partner | Conditions | Product | Source |
|---|---|---|---|
| Phenol | Aqueous NaHCO₃, 0–5°C | Azo-linked pyrazole derivative | |
| Aniline | Acetate buffer, RT | 5-(Phenylazo)-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile |
Cyclization Reactions
The amino and cyano groups participate in cyclocondensation to form fused heterocycles:
With α-Ketoesters:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Ethyl acetoacetate | Acetic acid, reflux | Pyrazolo[3,4-d]pyrimidin-7-one | |
| Thiourea | Ethanol, H₂SO₄ catalyst | Pyrazolo[3,4-d]pyrimidine-4-thiol |
Electrophilic Substitution on the Pyrazole Ring
The methylsulfonyl group deactivates the ring, directing electrophiles to the less hindered positions (C-3 or C-5):
Suzuki–Miyaura Cross-Coupling
The brominated derivative (if synthesized) can undergo palladium-catalyzed coupling:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Amino-1-(4-(methylsulfonyl)phenyl)-3-phenyl-1H-pyrazole-4-carbonitrile |
Key Mechanistic Insights:
-
Electronic Effects : The methylsulfonyl group withdraws electron density, reducing pyrazole ring reactivity toward electrophiles but enhancing stability of intermediates .
-
Steric Influence : The para-substituted sulfonyl group minimizes steric hindrance, favoring reactions at the amino and cyano sites .
-
Solubility : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency due to the compound’s moderate solubility .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives, including 5-amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile, exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with a pyrazole core can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting its use in developing new antibiotics .
Agrochemical Applications
1. Herbicidal Activity
Research has explored the use of pyrazole derivatives in agrochemicals, particularly as herbicides. The structural properties of this compound allow it to inhibit specific enzymes in plants, leading to effective weed control without harming crops .
2. Insecticidal Properties
Studies have also examined the insecticidal activity of this compound against agricultural pests. Its mechanism involves neurotoxic effects on insects, which could lead to its application in pest management strategies .
Case Study 1: Anticancer Activity
A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in breast and lung cancer models, showing IC50 values lower than those of established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving animal models of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Table 1: Key Structural Analogs and Substituent Effects
*Calculated based on molecular formula.
Key Observations:
- Solubility : Sulfonyl groups generally improve aqueous solubility compared to hydrophobic substituents like methyl or chloro .
- Bioactivity : Analogs with chloro or fluoro substituents (e.g., CAS 51516-68-8, 51516-70-2) are associated with pesticidal applications, suggesting that electron-withdrawing groups enhance target binding .
Example:
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-68-8): Synthesized via condensation of 3-chlorophenylhydrazine with ethoxymethylene malononitrile .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
*Predicted using computational tools.
Spectroscopic Features:
Biological Activity
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of pyrazoles, which are recognized for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activities associated with this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H10N4O2S
- Molecular Weight : 246.27 g/mol
- CAS Number : 106368-32-5
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. Specifically, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines. For instance, studies have reported that derivatives related to this compound inhibit cell proliferation in breast and colon cancer models through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results showed a dose-dependent decrease in inflammation markers in animal models, suggesting potential applications for treating inflammatory diseases such as arthritis .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .
Summary of Research Findings
Q & A
Q. What are the optimal synthetic routes for 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. Key steps include:
- Precursor functionalization : Reacting a substituted phenylhydrazine with a β-ketonitrile derivative to form the pyrazole core .
- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) enhances yields (see Table 1).
Table 1 : Reaction condition optimization for pyrazole derivatives (adapted from ):
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | K₂CO₃ | 72 | 95 |
| THF | 60 | Triethylamine | 65 | 90 |
| DCM | 25 | None | 40 | 85 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Key signals include the pyrazole C-H (δ 7.5–8.5 ppm), methylsulfonyl protons (δ 3.1–3.3 ppm), and nitrile carbon (δ 115–120 ppm) .
- IR Spectroscopy : Peaks for -CN (2230–2240 cm⁻¹), -SO₂ (1320–1350 cm⁻¹), and -NH₂ (3300–3500 cm⁻¹) .
- HPLC-MS : To confirm molecular ion ([M+H]⁺) and assess purity (>98%) .
Q. How do the methylsulfonyl and nitrile groups influence solubility and stability in aqueous vs. organic media?
- Methodological Answer :
- Solubility : The polar methylsulfonyl group enhances solubility in polar aprotic solvents (DMF, DMSO) but reduces it in water. Nitrile groups increase hydrophobicity .
- Stability :
- Aqueous buffers (pH 7.4) : Hydrolysis of the nitrile group may occur over 48 hours; use lyophilization for long-term storage .
- Organic solvents : Stable in DMSO at –20°C for >6 months .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for:
- Bond angles/lengths : Confirming the dihedral angle between the pyrazole ring and methylsulfonylphenyl group (expected: 15–25°) .
- Intermolecular interactions : Hydrogen bonding (N-H···O=S) and π-π stacking of the phenyl rings stabilize the crystal lattice .
- Procedure : Grow crystals via slow evaporation (acetone/hexane), collect data at 100 K, and refine using SHELXL .
Q. What computational strategies (e.g., DFT, molecular docking) predict biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitrile carbon as electrophilic center) .
- Molecular Docking (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2) or kinases. The methylsulfonyl group may form hydrogen bonds with Arg120/Arg513 residues .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Replace methylsulfonyl with sulfonamide or sulfonic acid to modulate solubility and target affinity .
- Bioisosteric replacement : Swap nitrile (-CN) with trifluoromethyl (-CF₃) to enhance metabolic stability .
- Key findings : Methylsulfonyl improves COX-2 selectivity (IC₅₀ reduction from 12 µM to 0.8 µM in analogs) .
Q. How should researchers address contradictory data in pharmacological assays (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows (e.g., anti-inflammatory at 10 µM vs. cytotoxicity at >50 µM) .
- Off-target screening : Use kinase profiling panels (e.g., DiscoverX) to rule out nonspecific binding .
- Mechanistic studies : Western blotting (p38 MAPK inhibition) or ELISA (PGE₂ reduction) validates target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
